molecular formula C7H14ClN3 B1317437 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride CAS No. 1052545-58-0

5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride

Cat. No. B1317437
CAS RN: 1052545-58-0
M. Wt: 175.66 g/mol
InChI Key: LUFBUUOMYMYVNR-UHFFFAOYSA-N
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Description

“5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride” is a chemical compound with the molecular formula C7H14ClN3 . It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of “5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride” can be represented by the SMILES notation: CCC1=NN(C(=C1C)N)C . The molecular weight of the compound is 175.66 g/mol.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a specialty product. Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s role in this field is likely linked to its ability to interact with proteins or to be used as a building block for synthesizing peptides or mimetics .

Synthesis of Heterocyclic Compounds

As a heterocyclic compound with a pyrazole ring, it is a valuable intermediate in the synthesis of more complex heterocyclic structures. These structures are significant in developing pharmaceuticals and agrochemicals due to their diverse biological activities .

Biological Activity Studies

Pyrazole derivatives, including this compound, are studied for various biological activities. They have been found to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties. This makes them highly relevant in medicinal chemistry for drug discovery and development .

Material Science Applications

In material science, the compound’s derivatives can be used to create materials with specific photophysical properties. These materials can be applied in fields such as optoelectronics, where they may function as conductive polymers or as part of light-emitting diodes (LEDs) .

Industrial Chemical Synthesis

The versatility of pyrazole derivatives also extends to industrial chemistry, where they can be used to synthesize a variety of industrially important chemicals. This includes the development of new catalysts, polymers, and other functional materials .

Antileishmanial and Antimalarial Research

There is evidence of the compound’s potential in antileishmanial and antimalarial research. Molecular simulation studies have shown that certain pyrazole derivatives can fit well into the active sites of enzymes associated with these diseases, suggesting a promising avenue for therapeutic development .

Agricultural Chemistry

In agriculture, pyrazole derivatives are explored for their herbicidal properties. They can be designed to target specific enzymes in weed species, providing a more targeted approach to weed control and potentially reducing the environmental impact of herbicides .

Photophysical Property Research

The compound’s derivatives are investigated for their exceptional photophysical properties. This research can lead to the development of new dyes, fluorescent markers, and sensors, which are useful in various analytical and diagnostic applications .

properties

IUPAC Name

5-ethyl-2,4-dimethylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-4-6-5(2)7(8)10(3)9-6;/h4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFBUUOMYMYVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808091
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride

CAS RN

1052545-58-0
Record name 1H-Pyrazol-5-amine, 3-ethyl-1,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052545-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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